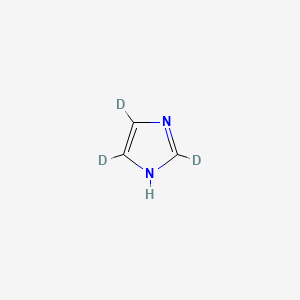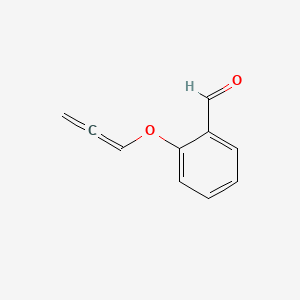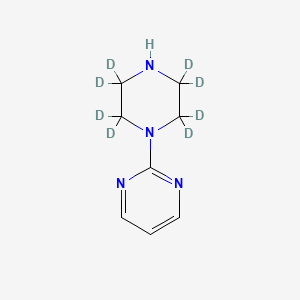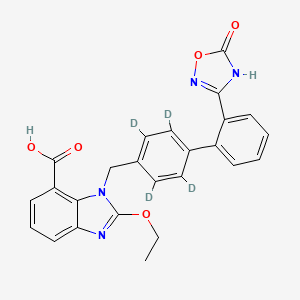
2-Benzyloxy Atorvastatin Acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloxy Atorvastatin Acetonide: is a chemical compound that serves as an intermediate in the synthesis of atorvastatin, a widely used statin medication for lowering cholesterol levels. This compound is characterized by its complex molecular structure, which includes a benzyloxy group and an acetonide protective group. It is primarily utilized in the pharmaceutical industry for the development of cardiovascular drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy Atorvastatin Acetonide typically involves multiple steps, starting from simpler organic molecules. One common route includes the protection of atorvastatin with an acetonide group to prevent unwanted reactions during subsequent steps. The benzyloxy group is then introduced through a series of reactions involving benzyl alcohol and appropriate catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is purified through crystallization or chromatography techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyloxy Atorvastatin Acetonide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Hydroxylated atorvastatin derivatives.
Substitution: Various substituted atorvastatin derivatives.
Applications De Recherche Scientifique
2-Benzyloxy Atorvastatin Acetonide is extensively used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: For studying the effects of statins on cellular processes.
Medicine: In the development of new cardiovascular drugs and understanding their mechanisms.
Industry: For large-scale production of atorvastatin and related compounds.
Mécanisme D'action
The mechanism of action of 2-Benzyloxy Atorvastatin Acetonide is primarily related to its role as a precursor in the synthesis of atorvastatin. Atorvastatin functions by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels, thereby reducing the risk of cardiovascular diseases. The benzyloxy and acetonide groups protect the molecule during synthesis, ensuring the integrity of the active site.
Comparaison Avec Des Composés Similaires
Atorvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Rosuvastatin: Another statin with a similar mechanism of action but different molecular structure.
Simvastatin: A statin with a different side chain but similar cholesterol-lowering effects.
Uniqueness: 2-Benzyloxy Atorvastatin Acetonide is unique due to its specific protective groups, which facilitate the synthesis of atorvastatin without interfering with its active site. This makes it a valuable intermediate in the pharmaceutical industry, ensuring the efficient production of high-purity atorvastatin.
Propriétés
IUPAC Name |
2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(2-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H45FN2O6/c1-28(2)40-39(42(49)45-35-17-11-12-18-36(35)50-27-29-13-7-5-8-14-29)38(30-15-9-6-10-16-30)41(31-19-21-32(44)22-20-31)46(40)24-23-33-25-34(26-37(47)48)52-43(3,4)51-33/h5-22,28,33-34H,23-27H2,1-4H3,(H,45,49)(H,47,48)/t33-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBQAHMIZJGDQL-KKLWWLSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H45FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)




![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)
